REACTION_CXSMILES
|
[C:1]([NH2:7])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].O.[OH-].[K+].[CH2:11](Br)[CH3:12]>CO>[CH2:11]([CH:2]([C:3]([CH3:5])=[O:4])[C:1]([NH2:7])=[O:6])[CH3:12] |f:2.3|
|
Name
|
|
Quantity
|
101.1 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
99.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
130.8 g
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature until all solids
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 500 mL, 5-necked flask, equipped with a circulating jacket
|
Type
|
DISSOLUTION
|
Details
|
were dissolved
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 15° C
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at 15° C. for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
All volatiles were then removed at 60° C./20 mmHg
|
Type
|
DISSOLUTION
|
Details
|
The solid residue was dissolved in 300 mL of water
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
EXTRACTION
|
Details
|
A total of six chloroform extractions
|
Type
|
EXTRACTION
|
Details
|
The first extraction
|
Type
|
EXTRACTION
|
Details
|
The remaining extraction solutions
|
Type
|
CUSTOM
|
Details
|
After chloroform was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(C(=O)N)C(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 52.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |